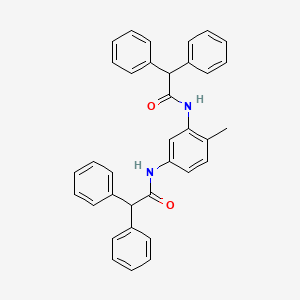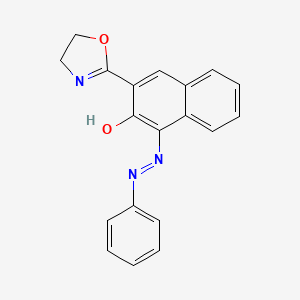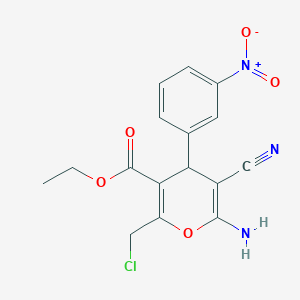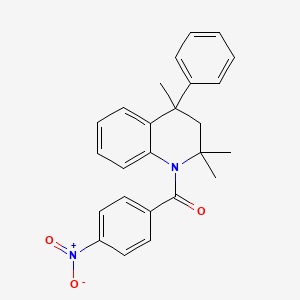
N,N'-(4-methyl-1,3-phenylene)bis(2,2-diphenylacetamide)
説明
N,N'-(4-methyl-1,3-phenylene)bis(2,2-diphenylacetamide), commonly known as MPD, is a chemical compound that is widely used in scientific research. MPD is a type of diphenylacetamide that has been synthesized for various purposes, including as a ligand for metal complexes, as a chiral auxiliary in asymmetric synthesis, and as a potential drug candidate.
作用機序
The mechanism of action of MPD is not fully understood. However, it is believed that MPD binds to specific receptors or enzymes in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
MPD has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that MPD can inhibit the growth of cancer cells, including breast cancer and prostate cancer cells. MPD has also been shown to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory diseases.
実験室実験の利点と制限
One of the major advantages of using MPD in lab experiments is its high purity and stability. MPD is a crystalline solid that can be easily purified by recrystallization. MPD is also stable under various conditions, including high temperatures and acidic or basic environments.
One of the limitations of using MPD in lab experiments is its relatively high cost. MPD is a complex molecule that requires multiple synthetic steps to produce, which can make it expensive to use in large quantities.
将来の方向性
There are several future directions for research on MPD. One potential area of research is in the development of new metal complexes using MPD as a ligand. These complexes could be studied for their catalytic properties in various organic reactions.
Another potential area of research is in the development of new chiral auxiliaries based on the MPD structure. These auxiliaries could be used in various asymmetric synthesis reactions to produce enantiomerically pure products.
Finally, MPD could be studied further for its potential therapeutic applications. The anti-cancer and anti-inflammatory properties of MPD could be further explored for the development of new drugs for the treatment of various diseases.
科学的研究の応用
MPD has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is in the field of coordination chemistry, where MPD has been used as a ligand for metal complexes. MPD has been shown to form stable complexes with various transition metals, including copper, nickel, and cobalt. These complexes have been studied for their catalytic properties in various organic reactions.
MPD has also been used as a chiral auxiliary in asymmetric synthesis. The presence of the chiral MPD moiety in the reaction can lead to the formation of enantiomerically pure products. This has been demonstrated in various reactions, including the asymmetric hydrogenation of ketones and the Michael addition of malonates to nitroolefins.
特性
IUPAC Name |
N-[3-[(2,2-diphenylacetyl)amino]-4-methylphenyl]-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H30N2O2/c1-25-22-23-30(36-34(38)32(26-14-6-2-7-15-26)27-16-8-3-9-17-27)24-31(25)37-35(39)33(28-18-10-4-11-19-28)29-20-12-5-13-21-29/h2-24,32-33H,1H3,(H,36,38)(H,37,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZXTVORSFBNJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[(2-bromo-4-nitrophenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B3838574.png)



![4-(benzylamino)-2-[(1-methyl-4-nitro-1H-imidazol-5-yl)thio]nicotinonitrile](/img/structure/B3838594.png)
![5-{[(3-hydroxyphenyl)amino]methylene}-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3838602.png)
![3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[(1-phenylcyclopentyl)methyl]propanamide](/img/structure/B3838609.png)
![tetrabutyl [(butoxyphosphoryl)bis(methylene)]bis(phosphonate)](/img/structure/B3838617.png)

![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(2-chloro-6-methoxy-3-quinolinyl)acrylonitrile](/img/structure/B3838628.png)

![5-(9,11-dioxo-8,10,11,12-tetrahydro-9H-benzo[5,6]chromeno[2,3-d]pyrimidin-12-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3838642.png)
![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(2-chloro-7-methyl-3-quinolinyl)acrylonitrile](/img/structure/B3838664.png)
![(3R)-1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-pyrrolidinol](/img/structure/B3838670.png)